molecular formula C18H26N2O3 B6027630 3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

Cat. No.: B6027630
M. Wt: 318.4 g/mol
InChI Key: NXMSSXBQWAYMIK-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidinone ring, a methoxyphenyl group, and a pyrrolidinylmethyl group

Properties

IUPAC Name

3-hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-23-16-7-4-6-15(12-16)13-20-11-5-8-18(22,17(20)21)14-19-9-2-3-10-19/h4,6-7,12,22H,2-3,5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMSSXBQWAYMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2=O)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using a suitable methoxyphenyl halide.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction using a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol.

Scientific Research Applications

3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidinone Derivatives: Compounds with similar piperidinone structures.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.

    Pyrrolidinylmethyl Derivatives: Compounds with pyrrolidinylmethyl groups.

Uniqueness

3-Hydroxy-1-[(3-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)piperidin-2-one is unique due to the combination of its functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

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